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Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619 Get Quote

Technical Support Center: Synthesis of PF-
07059013
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and scientists synthesizing PF-07059013 for research purposes.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing PF-07059013?

The synthesis of PF-07059013, a non-covalent modulator of hemoglobin, presents several

challenges, particularly when scaling up from discovery synthesis to larger quantities. Key

difficulties include:

Scalability of the initial route: The discovery synthesis, particularly a modified Friedlander

reaction for the quinoline core, is difficult to scale beyond a few grams.[1]

Late-stage C-O coupling: The Buchwald-Hartwig C-O coupling used to connect the two main

fragments of the molecule can be challenging to optimize and requires significant effort to

reduce palladium content in the final product.[1][2]

Intermediate isolation: The isolation of key intermediates, such as the tosylate, can be

problematic on a larger scale due to safety and operational issues.[1]
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Impurity control: The synthesis is sensitive to impurities, which can affect the efficiency of

metal-catalyzed cross-coupling reactions.[1]

Side reactions: The formation of byproducts, such as overbenzylation products, needs to be

carefully controlled.[1]

Q2: What are the key starting materials for the synthesis of PF-07059013?

The synthesis of PF-07059013 involves the preparation of two key fragments, often referred to

as the left-hand side (LHS) and the right-hand side (RHS). The synthesis of the LHS alcohol

starts from commercially available 2-bromo-5-fluoropyridine.[3] The RHS, a 3-hydroxyquinoline

derivative, is constructed from 5-fluoroisatin using a Pfitzinger reaction.[3]

Q3: What is the mechanism of action of PF-07059013?

PF-07059013 is a noncovalent modulator of sickle hemoglobin (HbS).[4] It binds to hemoglobin

with nanomolar affinity, stabilizing the oxygenated state of the protein.[4][5] This stabilization

prevents the polymerization of deoxygenated HbS, which is the primary cause of red blood cell

sickling in sickle cell disease.[3][6] The drug partitions strongly into red blood cells.[4]
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Problem Possible Cause(s) Suggested Solution(s)

Low yield in the Pfitzinger

reaction for the RHS quinoline

core.

- Suboptimal reaction

conditions (temperature,

concentration).- Poor quality of

starting materials (isatin,

bromo-oxo-propanoic acid).

- Optimize reaction

temperature and

concentration.- Ensure the

purity of starting materials.

Consider recrystallization or

purification of the isatin if

necessary.

Formation of overbenzylation

side product during the

synthesis of the benzyl ether.

- Excess benzyl bromide used.

- Strictly control the

equivalents of benzyl bromide

used in the reaction.[1]

Low purity of the N-oxide

intermediate.
- Inefficient oxidation reagent.

- Use m-CPBA for the

oxidation reaction, as it has

been shown to give higher

purity compared to reagents

like urea-hydrogen peroxide

(UHP).[1]

High palladium content in the

final product after Buchwald-

Hartwig coupling.

- Inefficient palladium removal

method.

- Employ a multi-step

purification protocol including

treatment with HCl to form the

salt, which helps in

precipitating out the palladium.

[7]- Use a diphosphine ligand

like DPPE to stabilize

palladium in the solution,

facilitating its removal.[7]-

Utilize silica-based metal

scavengers.[7]

Sluggish SN2 alkylation in the

one-pot tosyl swap and

alkylation step.

- Inappropriate solvent system.

- Use an optimized solvent

system of 80:20 THF/DMSO.

THF alone is too sluggish,

while higher concentrations of

DMSO can lead to more

impurities.[7]
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Experimental Protocols
Key Experiment 1: Pfitzinger Reaction for RHS
Synthesis
This protocol describes the construction of the 3-hydroxyquinoline core.

Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoroisatin (30) in an aqueous

solution of potassium hydroxide.

Addition of Reagent: Add 3-bromo-2-oxopropanoic acid to the reaction mixture.

Reaction Conditions: Heat the mixture and monitor the reaction progress by a suitable

analytical technique (e.g., TLC or LC-MS).

Workup: Upon completion, perform an acidic workup to precipitate the product, 3-hydroxy-6-

fluoroquinoline-4-carboxylic acid (31).

Decarboxylation: Isolate the carboxylic acid and heat it in sulfolane to induce

decarboxylation, yielding the desired 3-hydroxyquinoline (32).[3]

Key Experiment 2: Enzymatic Reduction of LHS Ketone
This protocol describes the stereoselective reduction of the ketone to the desired (R)-alcohol.

Reaction Mixture: Prepare a solution of the ketone (28) in a suitable buffer (e.g., pH 7.0

potassium phosphate buffer) containing DMSO as a co-solvent.

Enzyme and Cofactors: Add the ketoreductase KRED101 from Codexis, along with the

necessary cofactors: glucose dehydrogenase (GDH), NADP+, and D-(+)-glucose.

Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is

complete, as monitored by HPLC.

Workup and Purification: Extract the product with an organic solvent and purify it using

standard chromatographic techniques to obtain the enantiopure (>99% ee) (R)-secondary

alcohol (29).[3]
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Key Experiment 3: Buchwald-Hartwig C-O Coupling
This protocol describes the coupling of the LHS and RHS fragments.

Reaction Setup: In an inert atmosphere, combine the 3-hydroxyquinoline N-oxide (35), the

(R)-secondary alcohol (29), a suitable palladium catalyst (e.g., Pd(OAc)2), and a phosphine

ligand (e.g., dppf) in a dry, aprotic solvent (e.g., toluene).

Base: Add a suitable base, such as cesium carbonate.

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor

its progress.

Workup and Purification: After completion, cool the reaction, filter off the solids, and

concentrate the filtrate. Purify the crude product by chromatography to yield the coupled

product.

Quantitative Data Summary
Reaction Step Reactants Product Yield Notes

Synthesis of

Intermediate 36
- 36

91% (average of

3 batches)

Pilot plant scale.

[7]

Synthesis of

Intermediate 12
- 12

90% (average of

3 batches)

Pilot plant scale,

>98% ee.[7]

Palladium

Reduction (HCl

treatment)

Product with

3581 ppm Pd
Product HCl salt 860 ppm Pd

Using 2 mol %

Pd catalyst.[7]

Palladium

Reduction

(DPPE addition)

Product with 860

ppm Pd
Product HCl salt 101 ppm Pd

Addition of DPPE

ligand.[7]

Optimized

Palladium

Reduction

Product from 0.2

mol % Pd

catalyst

Final HCl salt 6 ppm Pd

Using optimized

protocol with 5

mol % DPPE.[7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.oprd.3c00038
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00038
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00038
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00038
https://pubs.acs.org/doi/10.1021/acs.oprd.3c00038
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

2-bromo-5-fluoropyridine Ketone Intermediate (27)

LDA, TESCl,
N-methoxy-N-methylacetamide Enantiopure (R)-alcohol (29)

(LHS)

Enzymatic Reduction
(KRED101)

PF-07059013

Buchwald-Hartwig
C-O Coupling

5-fluoroisatin 3-hydroxyquinoline (32)

Pfitzinger Reaction,
Decarboxylation N-oxide Intermediate (35)

(RHS)

Acetylation, mCPBA,
Saponification

Click to download full resolution via product page

Caption: Simplified synthetic workflow for PF-07059013.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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